Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of pharmaceutical agents. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a bromine atom at the 6-position enhances its reactivity and potential for further chemical modifications.
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is classified as a heterocyclic organic compound. It features a fused ring system comprising both imidazole and pyridine moieties, making it a member of the broader category of nitrogen-containing heterocycles.
The synthesis of methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves several key steps:
The synthesis can be optimized through various techniques such as microwave-assisted synthesis or using metal-free conditions to enhance yield and reduce reaction time. For instance, a rapid aqueous synthesis method has been reported that allows for high yields without the use of metal catalysts .
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate possesses a complex molecular structure characterized by:
The molecular formula for methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is , with a molecular weight of approximately 245.07 g/mol. The compound has specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation.
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic effects of the bromine substituent and the carboxylate group, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for compounds like methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate often involves:
Studies have demonstrated that modifications at the C6 position influence biological activity significantly, making structure-activity relationship studies essential for optimizing efficacy against specific targets .
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate typically exhibits:
Key chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) provide further insights into its physical characteristics.
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
The versatility of this compound makes it valuable in both academic research and industrial applications within medicinal chemistry.
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1359656-01-1) possesses the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.071 g/mol [1]. The IUPAC name systematically describes the fused heterocyclic system: the imidazo[1,2-a]pyridine core denotes a bicyclic structure where an imidazole ring is annulated with pyridine at the bond between positions 1 and 2. The prefix 6-bromo specifies bromine substitution at the pyridine ring's C6 position, while 3-carboxylate indicates the methyl ester group at the imidazole ring's C3 position [2]. The SMILES representation (COC(=O)C₁=CN=C₂N₁C=C(C=C₂)Br) and InChIKey (NHXJSXODXXXSKC-UHFFFAOYSA-N) encode this connectivity, confirming the ester group's attachment to the electron-rich imidazole moiety and bromine's placement on the electron-deficient pyridine ring [2] [4].
Table 1: Atomic Connectivity and Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₇BrN₂O₂ |
Molecular Weight | 255.071 g/mol |
CAS Registry Number | 1359656-01-1 |
IUPAC Name | Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate |
SMILES | COC(=O)C₁=CN=C₂N₁C=C(C=C₂)Br |
InChIKey | NHXJSXODXXXSKC-UHFFFAOYSA-N |
While single-crystal X-ray diffraction data for methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate remains unreported, its solid-state behavior can be inferred from structural analogs and physicochemical properties. The compound exhibits stability under standard storage conditions (sealed, dry, room temperature), suggesting a crystalline lattice resistant to ambient degradation [7]. Computational modeling predicts a near-planar conformation for the fused bicyclic system, with the ester group twisted ~10–15° relative to the imidazole plane to minimize steric repulsion. This partial conjugation preserves electron delocalization across the N1–C2–N3–C4 atoms, as evidenced by bond lengths in similar structures [9]. Bromine's van der Waals radius (1.85 Å) necessitates minimal molecular packing distortion, allowing dense crystal packing comparable to unsubstituted imidazopyridines.
For the phosphonopropionate derivative bearing this core (reported by Kazmierczak et al.), crystallography revealed that C6 substituents profoundly influence molecular planarity and intermolecular interactions. Bulky groups at C6 induce torsional angles >25°, disrupting π-stacking, while compact substituents like bromine preserve near-optimal planarity for protein binding [9]. This suggests that the title compound's solid-state conformation favors co-planar arrangements suitable for biomolecular interactions.
The C6 bromine and C3 ester positions dictate this molecule's electronic and steric behavior. Bromine, an ortho/para-directing group in electrophilic substitution, deactivates the pyridine ring toward further electrophilic attack but enhances nucleophilic displacement at C6. This is evidenced by palladium-catalyzed coupling reactions in analogs, where C6–Br readily participates in Suzuki-Miyaura cross-coupling [6]. The bromine's electron-withdrawing effect (Hammett σₘ = 0.39) reduces electron density at adjacent positions (C5/C7), increasing their susceptibility to nucleophilic attack—a regiochemical trait exploited in pharmaceutical intermediates [10].
Conversely, the C3 ester group exhibits ambivalent electronic effects: the carbonyl withdraws electrons via resonance, rendering C2 electrophilic, while the methoxy oxygen donates electrons weakly through hyperconjugation. This duality creates an electron-deficient imidazole ring, with the highest positive charge localized at C2 (Mulliken charge: +0.22 e). In nucleophilic addition reactions, regioselectivity favors C2 attack over C6 due to lower activation energy (ΔG‡ ≈ 12.3 kcal/mol vs. 15.1 kcal/mol) [6]. Sterically, the C3 ester's orientation shields the C2 position, directing reagents toward the more accessible C6 bromine.
Table 2: Regiochemical Properties at Key Positions
Position | Substituent | Electronic Effect | Steric Accessibility | Reactivity Profile |
---|---|---|---|---|
C2 | H | Electrophilic (δ⁺) | Partially shielded | Nucleophilic addition |
C3 | CO₂CH₃ | Resonance withdrawal (-R) | Moderate | Nucleophilic acyl substitution |
C6 | Br | Inductive withdrawal (-I) | High | Cross-coupling, displacement |
Ester Chain Length Variations: Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (C₁₀H₉BrN₂O₂, MW 269.095 g/mol) demonstrates increased lipophilicity (calculated logP = 2.76 vs. 2.31 for methyl ester) due to its ethyl group [5] [10]. This minor structural change enhances cell permeability in RGGT inhibitors but reduces target binding affinity by ~30%, likely due to suboptimal hydrophobic pocket fitting [9].
C6 Substituent Modifications: Replacing bromine with alternative groups alters bioactivity and physicochemical properties:
Isomeric Bromine Placement: Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1313410-86-4) shares identical mass but distinct electronic distribution. The C7 bromine creates a dipole moment shift of 1.2 Debye versus the C6 isomer, reducing its interaction with hydrophobic enzyme pockets [1] [9]. Biological assays confirm 3-fold weaker RGGT inhibition for the 7-bromo isomer, highlighting regiochemistry's functional significance.
Table 3: Structural and Biological Comparison of Key Derivatives
Compound | Molecular Formula | C6 Substituent | Molecular Weight (g/mol) | Relative RGGT Inhibition |
---|---|---|---|---|
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C₉H₇BrN₂O₂ | Br | 255.071 | 1.0× (Reference) |
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C₁₀H₉BrN₂O₂ | Br | 269.095 | 0.7× |
Methyl 6-cyanomethylimidazo[1,2-a]pyridine-3-carboxylate | C₁₀H₇N₃O₂ | CH₂CN | 201.18 | 4.0× |
Methyl imidazo[1,2-a]pyridine-3-carboxylate | C₉H₈N₂O₂ | H | 176.17 | 0.1× |
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | C₉H₇BrN₂O₂ | Br (C7 position) | 255.071 | 0.3× |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9